molecular formula C6H12BrNO B1281911 2-Bromo-N,N,2-trimethylpropanamide CAS No. 13887-50-8

2-Bromo-N,N,2-trimethylpropanamide

Cat. No.: B1281911
CAS No.: 13887-50-8
M. Wt: 194.07 g/mol
InChI Key: CNUHUXQSZVLAGL-UHFFFAOYSA-N
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Description

2-Bromo-N,N,2-trimethylpropanamide is an organic compound with the molecular formula C6H12BrNO It is a brominated amide, characterized by the presence of a bromine atom attached to the carbon adjacent to the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N,N,2-trimethylpropanamide can be synthesized through several methods. One common approach involves the bromination of N,N,2-trimethylpropanamide using bromine or N-bromosuccinimide in the presence of a suitable solvent such as carbon tetrachloride . The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired brominated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N,2-trimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N,N,2-trimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-N,N,2-trimethylpropanamide depends on its application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the compound undergoes hydrogenation to remove the bromine atom. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N,N,2-trimethylpropanamide is unique due to its specific substitution pattern and the presence of both bromine and amide functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-N,N,2-trimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-6(2,7)5(9)8(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUHUXQSZVLAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499687
Record name 2-Bromo-N,N,2-trimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13887-50-8
Record name 2-Bromo-N,N,2-trimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N,N,2-trimethylpropanamide
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